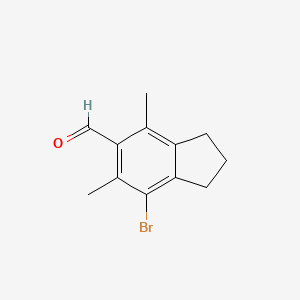
7-Bromo-4,6-dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-4,6-dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde is an organic compound with a complex structure that includes a bromine atom, two methyl groups, and an aldehyde functional group. This compound is part of the indene family, which is known for its bicyclic structure consisting of a benzene ring fused to a cyclopentane ring. The presence of the bromine atom and the aldehyde group makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4,6-dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde typically involves multiple steps. One common method starts with the bromination of 4,6-dimethyl-2,3-dihydro-1H-indene, followed by the introduction of the aldehyde group through formylation reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and reduced production costs. The use of automated systems and advanced analytical techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4,6-dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: 7-Bromo-4,6-dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid.
Reduction: 7-Bromo-4,6-dimethyl-2,3-dihydro-1H-indene-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Bromo-4,6-dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Bromo-4,6-dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The presence of the bromine atom and the aldehyde group can influence its reactivity and binding affinity to these targets.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-2,3-dihydro-1H-indene: Lacks the bromine atom and aldehyde group.
7-Bromo-2,3-dihydro-1H-indene-5-carbaldehyde: Lacks the methyl groups.
4,6-Dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde: Lacks the bromine atom.
Uniqueness
The unique combination of the bromine atom, methyl groups, and aldehyde functional group in 7-Bromo-4,6-dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde makes it a versatile compound for various chemical reactions and applications. Its structure allows for specific interactions and reactivity that are not observed in similar compounds.
Properties
CAS No. |
88632-92-2 |
|---|---|
Molecular Formula |
C12H13BrO |
Molecular Weight |
253.13 g/mol |
IUPAC Name |
7-bromo-4,6-dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde |
InChI |
InChI=1S/C12H13BrO/c1-7-9-4-3-5-10(9)12(13)8(2)11(7)6-14/h6H,3-5H2,1-2H3 |
InChI Key |
IKJHWRMJIBOUFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCCC2=C(C(=C1C=O)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















